molecular formula C11H9NO4S B1348207 Dimethyl 5-isothiocyanatoisophthalate CAS No. 72076-50-7

Dimethyl 5-isothiocyanatoisophthalate

Cat. No.: B1348207
CAS No.: 72076-50-7
M. Wt: 251.26 g/mol
InChI Key: SEFVBTNZOHDLLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-isothiocyanatoisophthalate typically involves the reaction of dimethyl 5-aminoisophthalate with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products. The reaction proceeds as follows:

  • Dissolve dimethyl 5-aminoisophthalate in dichloromethane.
  • Add thiophosgene dropwise to the solution while maintaining the temperature below 0°C.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Filter the reaction mixture to remove any solid impurities.
  • Evaporate the solvent under reduced pressure to obtain the crude product.
  • Purify the crude product by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include additional techniques such as column chromatography and distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-isothiocyanatoisophthalate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines and alcohols to form thiourea and carbamate derivatives.

    Addition Reactions: The compound can undergo addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding adducts.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Organic solvents such as dichloromethane, chloroform, and ethanol are commonly used.

    Catalysts: In some reactions, catalysts such as bases (e.g., triethylamine) or acids (e.g., hydrochloric acid) may be used to facilitate the reaction.

Major Products Formed

    Thiourea Derivatives: Formed by the reaction with amines.

    Carbamate Derivatives: Formed by the reaction with alcohols.

    Heterocyclic Compounds: Formed through cyclization reactions.

Scientific Research Applications

Dimethyl 5-isothiocyanatoisophthalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Dimethyl 5-isothiocyanatoisophthalate involves the reactivity of the isothiocyanate group with nucleophiles. The compound can form covalent bonds with amino groups in proteins, leading to the modification of protein structure and function. This reactivity is exploited in enzyme inhibition studies, where the compound can inhibit enzyme activity by modifying the active site or other critical residues.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-isocyanatoisophthalate: Similar in structure but contains an isocyanate group instead of an isothiocyanate group.

    Dimethyl 5-aminophthalate: Precursor in the synthesis of Dimethyl 5-isothiocyanatoisophthalate.

    Dimethyl 5-nitroisophthalate: Contains a nitro group instead of an isothiocyanate group.

Uniqueness

This compound is unique due to its isothiocyanate group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in the synthesis of thiourea and carbamate derivatives, as well as in the study of enzyme inhibition and protein modification.

Properties

IUPAC Name

dimethyl 5-isothiocyanatobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c1-15-10(13)7-3-8(11(14)16-2)5-9(4-7)12-6-17/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFVBTNZOHDLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N=C=S)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0072483
Record name Dimethyl 5-isothiocyanatoisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0072483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72076-50-7
Record name 1,3-Dimethyl 5-isothiocyanato-1,3-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72076-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarboxylic acid, 5-isothiocyanato-, 1,3-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072076507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarboxylic acid, 5-isothiocyanato-, 1,3-dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl 5-isothiocyanatoisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0072483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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